3,3,5-Trimethylthiane

Description

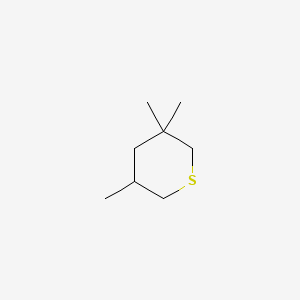

3,3,5-Trimethylthiane is a sulfur-containing six-membered saturated heterocyclic compound with three methyl substituents at positions 3, 3, and 4. Thiane derivatives are generally characterized by their sulfur-based ring structure, which imparts distinct electronic and steric properties compared to oxygenated analogs like cyclohexanones .

Properties

CAS No. |

62717-95-7 |

|---|---|

Molecular Formula |

C8H16S |

Molecular Weight |

144.28 g/mol |

IUPAC Name |

3,3,5-trimethylthiane |

InChI |

InChI=1S/C8H16S/c1-7-4-8(2,3)6-9-5-7/h7H,4-6H2,1-3H3 |

InChI Key |

DOYJFTLNTQTGHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CSC1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylthiane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3,5-trimethylcyclohexanone with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiane ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize reactors where the precursors are subjected to hydrogenation in the presence of catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylthiane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its corresponding thiol or thioether.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thianes depending on the reagents used.

Scientific Research Applications

3,3,5-Trimethylthiane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylthiane involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiane ring can form bonds with various biological molecules, influencing their function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell walls, and inhibition of certain metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,3,5-Trimethylthiane with structurally or functionally related compounds based on available evidence:

Structural and Functional Comparisons

- Cyclohexane Derivatives (e.g., 3,3,5-Trimethylcyclohexanone): Unlike this compound, oxygenated analogs exhibit higher polarity, making them effective solvents for coatings and resins . The sulfur atom in thiane derivatives may reduce solubility in polar solvents but enhance thermal stability.

- Trithianes (e.g., 1,3,5-Trithiane): The presence of three sulfur atoms in 1,3,5-Trithiane increases ring strain and sublimation tendency compared to monosulfur thianes. Its high sublimation enthalpy (93.2 kJ/mol) suggests utility in controlled-release applications .

- Thiane Diones (e.g., 2,2,6-Trimethylthiane-3,5-dione) : Ketone groups in this compound introduce reactivity for further chemical modifications, a feature absent in this compound .

Stability and Hazard Considerations

- Cyclohexane derivatives like 3,3,5-Trimethylcyclohexanol () are classified as low hazard under standard conditions, but peroxidized analogs (e.g., 1,1-di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane) pose explosion risks . Similar precautions may apply to this compound if peroxides form.

- Thiane derivatives with sulfur atoms may exhibit higher resistance to oxidation compared to cyclohexanones but could generate toxic byproducts (e.g., SOₓ) during combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.